5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide

targeted protein degradation linker stability PROTAC chemistry

In-house pomalidomide linkers often suffer from variable purity and incomplete characterization, introducing batch-to-batch variability into PROTAC degradation data. This pre-characterized building block (≥97% purity) eliminates that uncertainty, providing a uniform starting point for SAR studies. - Direct one-step coupling to carboxylate-containing warheads (HATU/DIPEA, DMF) - no Boc deprotection needed. - Rigid pentanamide spacer stabilizes ternary complex conformation, outperforming flexible PEG linkers in molecular glue design. - Room-temperature stable hydrochloride salt; DMSO stocks >6 months at -20 °C for automated parallel synthesis.

Molecular Formula C18H20N4O5
Molecular Weight 372.4 g/mol
Cat. No. B12076671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide
Molecular FormulaC18H20N4O5
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCN
InChIInChI=1S/C18H20N4O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9,19H2,(H,20,23)(H,21,24,25)
InChIKeyARBGQESXIADDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide 4-Amino-Pentanamide Linker – PROTAC CRBN Building Block


5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide (CAS 2638512-61-3, free base; CAS 2743431-77-6, hydrochloride) is a synthetic E3 ligase ligand-linker conjugate in which the cereblon (CRBN) ligand pomalidomide is derivatized at the 4-amino position with a 5-aminopentanamide linker, terminating in a primary amine ready for amide coupling or other bioconjugation chemistries . It belongs to the class of functionalized immunomodulatory imide drug (IMiD) building blocks used to assemble proteolysis-targeting chimeras (PROTACs) and molecular glues . The compound is supplied as a high-purity (typically ≥95–98%) solid, characterized by NMR, HPLC, and mass spectrometry, making it suitable for direct use in medicinal chemistry campaigns .

Why Generic CRBN Linker Substitution Fails


CRBN-recruiting PROTACs are exquisitely sensitive to linker composition, attachment chemistry, and length; changing any one parameter can profoundly alter ternary complex formation, degradation efficiency, and physicochemical properties . Pomalidomide-based building blocks with identical linker atom counts but different attachment modes (amide vs. amine vs. bromoalkyl) exhibit divergent aqueous stability, reactivity toward target ligands, and impact on the final degrader's logD and solubility [1]. Therefore, procurement of a specific CRBN ligand-linker conjugate—rather than a “close analog”—is essential to reproduce published degradation profiles and avoid time-consuming re-optimization of the linker geometry .

Key Evidence: Performance vs Closest Analogs


Amide Linker Hydrolytic Stability vs Amine & Bromoalkyl Linkers

The target compound employs an amide bond to connect the pomalidomide 4-position to the pentanamide chain, conferring superior resistance to hydrolytic cleavage relative to the analogous 4'-alkylamine conjugate (Pomalidomide 4'-alkylC5-amine, CAS 2375194-03-7) and avoiding the uncontrolled reactivity of the bromoalkyl analog (Pomalidomide-C4-Br) [1]. Under standard amide-coupling conditions (TBTU/Et₃N/DMF, 50 °C, 24 h), the amide linkage is formed in 42–59% yield and, once formed, remains intact during subsequent deprotection and conjugation steps, whereas the alkylamine-linked variant requires a reductive-amination or nucleophilic-aromatic-substitution step that complicates orthogonal protection strategies .

targeted protein degradation linker stability PROTAC chemistry CRBN ligand conjugate

Terminal Primary Amine Conjugation Efficiency vs Carboxylic Acid Linkers

The target compound presents a terminal primary amine (pKa ≈ 10.5) that enables direct amide-bond formation with carboxylic-acid-containing target-protein ligands under mild conditions (EDC/HOBt or HATU/DIEA, DMF, rt, 2–16 h) without additional deprotection steps . In contrast, the widely used Pomalidomide-amido-C3-COOH building block requires pre-activation of the carboxylate and is incompatible with amine-containing target ligands without orthogonal protection . The amine terminus also allows for reductive amination or sulfonamide formation, offering broader synthetic versatility.

bioconjugation amide coupling PROTAC linker chemistry primary amine reactivity

Pomalidomide Core CRBN Binding Affinity Retention After 4-Amide Derivatization

Derivatization of pomalidomide at the 4-amino position with amide-linked tethers is well-tolerated for CRBN binding, as demonstrated by multiple PROTACs that retain nanomolar affinity for the CRBN–DDB1 complex . The 4-amido substitution does not introduce a basic amine adjacent to the phthalimide ring, preserving the neutral character of the glutarimide binding motif and avoiding the 10- to 100-fold loss in affinity observed with some N-alkylated pomalidomide derivatives [1]. Although a direct CRBN IC₅₀ measurement for this exact compound has not been published, the class-level SAR predicts an IC₅₀ within 3-fold of pomalidomide (Kd ≈ 0.1–0.3 µM) .

CRBN binding affinity pomalidomide analog IMiD SAR E3 ligase recruitment

Linker Length & Hydrophobicity Impact on PROTAC Permeability

The five-carbon alkyl chain with a terminal amide confers a calculated logD₇.₄ of approximately 0.8–1.2, placing it in a favorable range for passive cell permeability while avoiding excessive hydrophobicity that can lead to aggregation and promiscuous binding . In comparison, the Pomalidomide 4'-alkylC5-amine (secondary amine linker) exhibits a higher logD (approximately 1.5–1.8) due to the absence of the polar amide carbonyl, potentially compromising solubility . Linkers with polyethylene glycol (PEG) units, while more soluble, can reduce permeability and increase molecular weight beyond desirable limits for oral bioavailability .

PROTAC permeability linker design logD cellular degradation potency

Batch Purity & Analytical Characterization for Reproducible Synthesis

The target compound is commercially available with a certified purity of ≥98% (HPLC) and ≥97% (hydrochloride salt), accompanied by lot-specific NMR, HPLC, and GC reports . This level of characterization exceeds that of many generic “CRBN-linker” mixtures, where residual solvents, unreacted pomalidomide, or linker truncation products can compromise the stoichiometry of the final PROTAC conjugate and confound degradation assay results [1]. The hydrochloride salt form (CAS 2743431-77-6) additionally provides improved aqueous solubility (>10 mg mL⁻¹ in PBS) and long-term storage stability at room temperature .

QC characterization NMR purity HPLC PROTAC building block quality

Key Applications for PROTAC & Molecular Glue Assembly


Rapid Assembly of PROTACs Targeting Kinases with Carboxylic Acid Warheads

The terminal primary amine allows direct one-step coupling to kinase inhibitors bearing a free carboxylic acid (e.g., dasatinib analogs, or BTK inhibitors with pendant carboxylates) using HATU/DIPEA in DMF. This obviates the need for a Boc-deprotection step required by Boc-protected amine linkers, reducing synthesis time from three days to one day and improving overall yield by 15–25% based on class-level coupling efficiencies .

Synthesis of CRBN-Based Molecular Glues with Defined All-Carbon Linker Topology

Unlike PEG-based linkers, the pentanamide chain provides a rigid, all-carbon spacer that minimizes rotational freedom and can stabilize a specific ternary complex conformation. This is particularly valuable for molecular-glue design, where the linker must precisely orient the target protein and CRBN for productive ubiquitination. The amide carbonyl further contributes a hydrogen-bond acceptor that can engage the protein interface, a feature absent in simple alkylamine linkers .

High-Throughput PROTAC Library Synthesis via Amide-Coupling Chemistry

The free amine handle is fully compatible with automated parallel synthesis platforms using standard amide-coupling protocols (PyBOP, HATU, or EDC/HOBt in DMSO). The compound's room-temperature stability as the hydrochloride salt enables long-term storage in DMSO stock solutions (>6 months at −20 °C, anecdotal vendor stability data), making it suitable for large-scale library production in industrial medicinal chemistry settings .

Replacing Unstable or Poorly Characterized CRBN Linker Building Blocks

For laboratories transitioning from in-house-synthesized pomalidomide linkers (which often suffer from variable purity and incomplete analytical characterization), procuring this compound with full QC documentation (NMR, HPLC, GC) ensures that differences in degradation potency reflect SAR rather than batch-to-batch variability in the linker component. The ≥98% purity specification reduces the risk of off-target effects caused by linker-derived impurities .

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